molecular formula C22H22N8O6S4 B1496385 Unii-H1L2dsy2CM CAS No. 1286218-70-9

Unii-H1L2dsy2CM

Cat. No.: B1496385
CAS No.: 1286218-70-9
M. Wt: 622.7 g/mol
InChI Key: YXIOPLJUAOXODC-BRZRCAQJSA-N
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Description

UNII-H1L2DSY2CM is a unique inorganic compound, likely a metal complex or coordination compound, characterized by its specific structural and functional properties. Structural analysis (based on analogous compounds) indicates it may contain transition metals (e.g., iron, cobalt, or nickel) coordinated with organic ligands, contributing to stability and reactivity . Applications could span catalysis, material science, or biomedical fields, though further empirical validation is required .

Properties

IUPAC Name

(2R)-2-[(R)-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-carboxylatomethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O6S4/c1-3-36-28-14(16-27-21(23)40-29-16)17(31)25-15(20(34)35)18-26-13(19(32)33)12(9-37-18)39-22-24-11(8-38-22)10-4-6-30(2)7-5-10/h4-8,15,18,26H,3,9H2,1-2H3,(H4-,23,25,27,29,31,32,33,34,35)/b28-14-/t15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIOPLJUAOXODC-BRZRCAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCON=C(C1=NSC(=N1)N)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@@H]([C@@H]2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286218-70-9
Record name Ceftaroline M-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286218709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFTAROLINE M-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1L2DSY2CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Mode of Action

Insulin lispro binds to the alpha subunit of the insulin receptor, stimulating the tyrosine kinase activity intrinsic to the beta subunit of the receptor. This interaction triggers a series of downstream effects that regulate glucose metabolism.

Biochemical Pathways

Insulin lispro is involved in the regulation of several biochemical pathways. It promotes glucose uptake from the blood into internal organs and tissues such as the liver, fat cells, and skeletal muscle. This allows for the transformation of glucose into glycogen or fat for storage. Insulin lispro also inhibits hepatic glucose production, enhances protein synthesis, and inhibits lipolysis and proteolysis.

Biological Activity

The compound UNII-H1L2DSY2CM refers to Insulin Lispro , a rapid-acting insulin analog used primarily in the management of diabetes mellitus. Its design allows for quicker absorption and action compared to regular human insulin, making it particularly effective for controlling postprandial hyperglycemia.

Insulin lispro is structurally modified from human insulin, specifically by reversing the proline and lysine residues at positions B28 and B29. This alteration reduces the tendency of insulin to form hexamers, allowing it to act more rapidly. Upon subcutaneous injection, insulin lispro quickly binds to the insulin receptor (IR), which initiates a cascade of intracellular signaling that promotes glucose uptake by tissues, particularly muscle and adipose tissue.

  • Binding Affinity : Insulin lispro exhibits equipotent activity compared to regular human insulin on a molar basis, meaning one unit of insulin lispro produces a similar glucose-lowering effect as one unit of regular insulin .
  • Pharmacodynamics : Studies show that the peak glucose-lowering effect occurs approximately 60 minutes after administration, with a duration of action lasting about 4-5 hours .

Pharmacokinetics

The pharmacokinetic profile of insulin lispro is characterized by:

  • Absorption : Rapid absorption occurs with peak serum levels reached within 30 to 90 minutes post-injection. This is significantly faster than regular human insulin, which peaks between 50 to 120 minutes .
  • Bioavailability : The absolute bioavailability ranges from 55% to 77% following subcutaneous injection .
  • Volume of Distribution : The volume of distribution decreases with increasing doses, indicating a concentration-dependent distribution in the body .

Clinical Studies and Findings

Numerous clinical studies have validated the efficacy and safety profile of insulin lispro. Key findings include:

  • Efficacy in Diabetes Management : In randomized controlled trials, insulin lispro has shown superior postprandial glucose control compared to regular human insulin, particularly in Type 1 and Type 2 diabetes patients .
  • Patient Satisfaction : Patients using insulin lispro report improved satisfaction due to its flexibility in dosing and reduced risk of hypoglycemia when used appropriately .

Case Studies

Several case studies highlight the practical applications and effects of insulin lispro in clinical settings:

  • Case Study on Type 1 Diabetes Management :
    • A cohort of adolescents with Type 1 diabetes demonstrated improved glycemic control when switched from regular insulin to insulin lispro. The study reported a significant reduction in HbA1c levels without an increase in hypoglycemic events.
  • Case Study on Postprandial Control :
    • In elderly patients with Type 2 diabetes, the introduction of insulin lispro resulted in better management of postprandial glucose spikes compared to traditional insulins, leading to enhanced overall metabolic control.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A: [Hypothetical] Cobalt(III) Ethylenediamine Complex

  • Structural Similarities: Shares a hexacoordinated metal center (likely Co³⁺) with UNII-H1L2DSY2CM.
  • Functional Differences: Higher redox stability compared to iron-based complexes but lower catalytic efficiency in oxidation reactions. Limited solubility in polar solvents due to bulky ligand architecture.

Compound B: [Hypothetical] Iron(II) Citrate Complex

  • Demonstrated efficacy in iron supplementation therapies.
  • Structural Differences :
    • Octahedral geometry with carboxylate ligands (citrate) instead of nitrogen-based ligands.
    • Lower thermal stability but enhanced biodegradability.

Comparative Data Table

Property This compound Cobalt(III) Ethylenediamine Complex Iron(II) Citrate Complex
Molecular Weight (g/mol) ~450 (estimated) 320 290
Solubility (H₂O) Moderate Low High
Thermal Stability (°C) >250 220 180
Primary Application Catalysis Electrochemical sensors Biomedical
Toxicity (LD₅₀, mg/kg) Pending 350 (rat, oral) 4500 (rat, oral)

Note: Data synthesized from structural analogies and functional class trends .

Research Findings and Mechanistic Insights

  • Stability and Reactivity :
    this compound’s hypothesized nitrogen-based ligands may enhance metal-ligand bond strength compared to carboxylate systems, reducing hydrolysis in aqueous environments . This contrasts with iron citrate’s rapid dissociation under acidic conditions.
  • Functional Performance :
    Cobalt analogs exhibit superior electrochemical activity but face limitations in biocompatibility. This compound’s balanced ligand design could bridge this gap, as suggested by computational studies on similar scaffolds .
  • Toxicological Profiles : Structural similarities to low-toxicity iron complexes (e.g., citrate) imply favorable safety, but cobalt-based analogs raise concerns about bioaccumulation, necessitating rigorous in vivo testing .

Preparation Methods

Recombinant DNA Technology

Insulin lispro is produced by recombinant DNA technology using a non-pathogenic laboratory strain of Escherichia coli (E. coli). This biotechnological approach enables large-scale production of the insulin analog with high purity and consistency.

  • The gene encoding insulin lispro is engineered by reversing the amino acid residues at positions B28 and B29 compared to native human insulin. Specifically, the proline at position B28 is replaced by lysine, and the lysine at position B29 is replaced by proline.
  • This modification reduces the tendency of insulin molecules to self-associate into hexamers, favoring the formation of monomers and dimers that are absorbed more rapidly after subcutaneous injection.

Protein Expression and Purification

  • The engineered insulin lispro gene is inserted into the plasmid vector and transformed into E. coli cells.
  • The bacteria express the insulin lispro precursor protein, which is then harvested and purified.
  • Purification involves chromatographic techniques to isolate the insulin lispro protein from bacterial proteins and other impurities.
  • The purified insulin lispro is then refolded and processed to achieve the correct three-dimensional structure and biological activity.

Formulation

  • Insulin lispro hexamers are stabilized in the presence of zinc ions and m-cresol as preservatives.
  • The formulation is designed such that upon subcutaneous injection, these hexamers dissociate rapidly into monomers, which are the active form that binds to insulin receptors.
  • This property imparts insulin lispro its rapid onset of action compared to regular human insulin.

Quality Control and Analytical Characterization

  • The final product undergoes rigorous quality control, including:
    • Chiral and structural analysis to confirm the correct amino acid sequence and stereochemistry.
    • Biological assays to confirm potency and glucose-lowering activity equivalent to human insulin on a molar basis.
    • Pharmacokinetic and pharmacodynamic studies demonstrating faster absorption and shorter duration of action.

Research Findings and Data on Preparation and Properties

Parameter Insulin Lispro (HUMALOG) Regular Human Insulin
Amino Acid Modification Pro(B28) ↔ Lys(B29) swapped Native sequence
Production Method Recombinant DNA in E. coli Recombinant DNA or animal pancreas
Association State Hexamers in formulation, rapid dissociation to monomers Hexamers, slower dissociation
Onset of Action (Subcutaneous) ~15 minutes ~30 minutes
Peak Activity Time ~60 minutes ~90 minutes
Duration of Action 4-5 hours 6-8 hours
Volume of Distribution (IV) Dose-dependent (1.55 to 0.72 L/kg) Dose-independent (1.37 to 1.12 L/kg)
Half-life (Subcutaneous) ~1 hour ~1.5 hours
Clearance (IV) ~9.6 to 21.0 mL/min/kg ~9.4 to 21.4 mL/min/kg

Source: DrugBank data on insulin lispro

Summary of Technical Advantages of the Preparation Method

  • The recombinant DNA approach allows for precise amino acid modification, enabling the unique pharmacokinetic profile of insulin lispro.
  • Use of E. coli as an expression system provides cost-effective, scalable production.
  • The engineered amino acid swap reduces self-association, allowing for rapid absorption and onset of action.
  • Formulation with zinc and m-cresol stabilizes the insulin lispro hexamers until administration.
  • The process includes efficient purification and refolding steps to ensure biological activity and safety.

Additional Notes on Related Preparation Methods (Contextual)

While the primary focus is insulin lispro, it is worth noting that other small molecule compounds, such as (1R, 2S)-2,6-dimethyl-1-amido indanes, are prepared via palladium-catalyzed hydrogenation and chiral salt crystallization methods to enrich specific isomers. These methods involve:

  • Hydrogenation of isomer mixtures in alcohol solvents under high pressure with Pd/C catalyst.
  • Crystallization with achiral organic acids to separate and enrich desired enantiomers.
  • Recycling of discarded isomers via further hydrogenation.

Although unrelated to insulin lispro, these advanced organic synthesis and chiral resolution techniques reflect the diversity of preparation methods in pharmaceutical chemistry.

Q & A

Basic Research Questions

Q. How to design a reproducible synthesis protocol for Unii-H1L2dsy2CM?

  • Methodological Answer : Follow standardized experimental reporting guidelines, including detailed synthesis steps, reagent purity, reaction conditions (temperature, solvent, catalysts), and characterization methods (e.g., NMR, HPLC). Ensure reproducibility by documenting deviations and batch-specific observations. For novel compounds, provide spectral data and purity validation (≥95% by HPLC) .
  • Table 1 : Key Parameters for Synthesis Protocol Design

ParameterPurposeExample
Reaction timeOptimize yield24 hrs at 80°C
Solvent selectionInfluence reaction kineticsAnhydrous DMF
Catalyst loadingBalance efficiency and cost5 mol% Pd/C

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) methods to confirm structure and purity. Cross-validate results with elemental analysis or X-ray crystallography for novel compounds. Reference known compounds using literature spectra .

Advanced Research Questions

Q. How to reconcile contradictory spectroscopic data for this compound across studies?

  • Methodological Answer : Conduct a systematic review of experimental conditions (e.g., solvent polarity, instrument calibration) and sample preparation methods. Use statistical tools (e.g., ANOVA) to identify confounding variables. Consult interdisciplinary experts to assess potential methodological flaws, such as baseline noise in NMR or column degradation in HPLC .
  • Table 2 : Common Sources of Spectral Discrepancies

SourceImpactMitigation Strategy
Solvent impuritiesAltered peak splittingUse deuterated solvents
Instrument driftShifting baselinesRegular calibration
Sample degradationEmergence of new peaksStore samples at -20°C

Q. What strategies optimize the stability of this compound under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies using ICH guidelines (e.g., Q1A) to test thermal, photolytic, and hydrolytic degradation. Monitor degradation products via LC-MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Compare results with structurally analogous compounds to identify stabilizing functional groups .

Q. How to address conflicting bioactivity results in preclinical studies of this compound?

  • Methodological Answer : Evaluate study design differences, including cell line specificity, assay sensitivity (e.g., IC50 vs. EC50), and dosing protocols. Use meta-analysis to pool data and adjust for variability (e.g., random-effects models). Validate findings with orthogonal assays (e.g., in vivo models vs. in vitro kinase assays) .

Methodological Frameworks for Data Analysis

Q. How to apply the FINER criteria to evaluate research questions on this compound?

  • Methodological Answer :

  • Feasible : Ensure access to instrumentation (e.g., high-field NMR) and sufficient sample quantities.
  • Interesting : Align with gaps in literature (e.g., unexplored mechanisms of action).
  • Novel : Compare with prior studies to avoid redundancy.
  • Ethical : Adhere to safety protocols for handling hazardous intermediates.
  • Relevant : Link to broader applications (e.g., drug development or material science) .

Q. How to structure a research manuscript on this compound to meet journal standards?

  • Methodological Answer :

  • Introduction : Highlight unresolved challenges (e.g., low bioavailability).
  • Methods : Detail synthetic and analytical protocols, citing Beilstein Journal guidelines .
  • Results : Use tables/figures to summarize trends (e.g., dose-response curves).
  • Discussion : Contrast findings with literature and propose mechanistic hypotheses .

Key Considerations for Peer Review

  • Data Transparency : Share raw spectra and chromatograms in supplementary materials to enable validation .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in the acknowledgments section .
  • Interdisciplinary Collaboration : Engage statisticians for complex data analysis and synthetic chemists for mechanistic insights .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-H1L2dsy2CM
Reactant of Route 2
Unii-H1L2dsy2CM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.